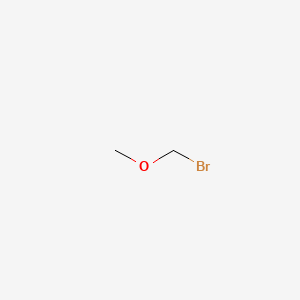

Bromomethyl methyl ether

Description

Historical Perspectives and Early Chemical Investigations

While specific details on the initial discovery and early investigations of bromomethyl methyl ether are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of haloalkane and ether chemistry in the 19th and early 20th centuries. The synthesis of its chlorinated analog, chloromethyl methyl ether (CMME), was reported in 1876. Early investigations into compounds of this class were often foundational, focusing on their synthesis and basic reactivity. One of the early reported methods for preparing this compound involved the reaction of formaldehyde (B43269) dimethyl acetal (B89532) with acetyl bromide in the presence of zinc bromide. guidechem.com

Contemporary Significance in Chemical Research

In modern chemical research, this compound is primarily recognized as a valuable reagent, particularly in organic synthesis. Its principal application lies in its use as a protecting group for alcohols. chemicalbook.com The methoxymethyl (MOM) group, introduced by this reagent, is a robust protecting group that is stable under a variety of reaction conditions but can be selectively removed when needed. numberanalytics.com

Beyond its role in protection chemistry, this compound serves as a key intermediate in the synthesis of a diverse range of complex molecules. chemicalbook.com It has been utilized in the enantiocontrolled synthesis of a significant portion of the macrocyclic immunosuppressant FK-506. chemicalbook.comsigmaaldrich.com Furthermore, it is a reagent in the preparation of various pharmaceutical and biologically active compounds, including hydroxymethyl-aminocyclitols as glycosidase inhibitors and pyridine (B92270) derivatives for potential cancer therapy. The compound also played a role in the discovery of GBT440, a treatment for sickle cell disease.

Overview of Key Academic Research Trajectories

Current research involving this compound continues to build upon its established utility while exploring new applications. Key research trajectories include:

Total Synthesis of Natural Products: The use of this compound as a protecting agent remains a cornerstone in the multi-step synthesis of complex natural products. Its reliability and the predictable reactivity of the MOM group make it an essential tool for synthetic chemists. chemicalbook.comsigmaaldrich.com

Medicinal Chemistry: Researchers are actively exploring the use of this compound to create novel derivatives of existing drugs or to build new molecular scaffolds with potential therapeutic applications. guidechem.com This includes its use in creating Grignard reagents for further reactions. guidechem.com

Development of New Synthetic Methodologies: While established methods for the preparation of this compound exist, research continues to seek more efficient, safer, and scalable synthetic routes. For instance, a method involving the reaction of 2-methoxyethanol (B45455) with metaboric anhydride (B1165640) followed by treatment with hydrogen bromide has been developed. google.com Another reported synthesis involves the reaction of formaldehyde dimethyl acetal with acetyl bromide and zinc bromide. guidechem.com

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₅BrO thermofisher.com |

| IUPAC Name | bromo(methoxy)methane thermofisher.com |

| CAS Number | 13057-17-5 thermofisher.com |

| Molecular Weight | 124.96 g/mol scbt.comsigmaaldrich.com |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 87 °C sigmaaldrich.com |

| Density | 1.531 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.456 sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

bromo(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO/c1-4-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMFGQBENKSWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065341 | |

| Record name | Methane, bromomethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | Bromomethyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13057-17-5 | |

| Record name | Bromomethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomethyl methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, bromomethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, bromomethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Bromomethyl Methyl Ether and Derivatives

Catalytic and Reagent-Controlled Synthetic Routes

The synthesis of bromomethyl methyl ether can be achieved through several methods that utilize specific catalysts and reagents to control the reaction pathway and yield. These methods offer alternatives to traditional approaches and can provide improved efficiency and safety profiles.

Formaldehyde (B43269) Dimethyl Acetal-Based Syntheses

A prominent method for preparing this compound involves the use of formaldehyde dimethyl acetal (B89532), also known as dimethoxymethane (B151124) (DMM). guidechem.comatamanchemicals.com This approach is considered advantageous as it can avoid the generation of highly carcinogenic byproducts like bis(chloromethyl) ether, which can be a concern in other halomethylation procedures. atamanchemicals.com

In a typical procedure, dimethoxymethane reacts with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst. atamanchemicals.com The reaction of dimethoxymethane with acetyl bromide can also be employed. lookchem.com Another variation involves reacting paraformaldehyde with hydrogen bromide. google.com The resulting this compound is often used directly in subsequent reactions without purification to minimize handling of the potentially hazardous compound. atamanchemicals.comorgsyn.org

Boron Tribromide-Mediated Ether Cleavage and Related Methods

Boron tribromide (BBr₃) is a powerful reagent widely used for the cleavage of ethers, including aryl methyl ethers, under mild conditions. chemicalbook.comorgsyn.org This reagent facilitates the demethylation of aryl methyl ethers by cleaving the alkyl-oxygen bond to produce an alcohol (after workup) and an alkyl bromide. chemicalbook.com The high reactivity of BBr₃ is attributed to its strong Lewis acidic nature. chemicalbook.comnih.gov

The mechanism of BBr₃-mediated ether cleavage is complex. It is initiated by the formation of an ether-BBr₃ adduct. nih.govgvsu.edu Computational studies suggest that the subsequent steps may involve a bimolecular process where a bromide from one ether adduct attacks the methyl group of a second adduct, or a pathway involving the formation of charged intermediates. nih.govgvsu.edu It has been proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov This method is particularly valuable for the deprotection of multiple methoxy (B1213986) groups on an aromatic ring and in the synthesis of complex natural products. chemicalbook.comorgsyn.org

Zinc Bromide and Acetyl Bromide Catalysis in this compound Formation

A specific and efficient method for the synthesis of this compound (MOMBr) utilizes a combination of zinc bromide (ZnBr₂) and acetyl bromide (AcBr) with dimethoxymethane (DMM). guidechem.com In this process, freshly dried ZnBr₂ is dissolved in DMM, and acetyl bromide is added slowly at a reduced temperature (0 °C). guidechem.com The reaction mixture is then stirred at room temperature, followed by a two-step distillation process to isolate the pure this compound. guidechem.com This method has been reported to yield a high percentage of the desired product. guidechem.com

Zinc bromide acts as a Lewis acid catalyst in this reaction. google.comthieme-connect.de The use of catalytic amounts of zinc salts, including ZnBr₂, in combination with an acid halide like acetyl chloride, provides an improved method for generating α-halo ethers from symmetric aliphatic acetals. orgsyn.org This catalytic approach often allows for milder reaction conditions and avoids the extended reflux times required by some other methods. orgsyn.org

Targeted Synthesis of Functionalized Bromomethyl Ethers

The reactivity of bromomethyl ethers makes them valuable reagents for introducing the methoxymethyl (MOM) protecting group or for the functionalization of various substrates, including aromatic compounds and complex molecules like steroids.

Bromomethylation of Aromatic Substrates and Intermediate Characterization

Bromomethylation of aromatic compounds is a key reaction for introducing a bromomethyl group onto an aromatic ring, producing benzyl (B1604629) bromide derivatives. manac-inc.co.jp This can be achieved by reacting an aromatic hydrocarbon with formaldehyde and hydrogen bromide. manac-inc.co.jp Various sources of formaldehyde can be used, including paraformaldehyde, formalin, trioxane, and dimethoxymethane. manac-inc.co.jp

The reaction often requires the presence of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), tin(IV) chloride (SnCl₄), or aluminum chloride (Al₂Cl₆), particularly for less reactive aromatic substrates. google.commanac-inc.co.jp The mechanism proceeds through the formation of a benzyl alcohol intermediate. manac-inc.co.jp It is important to note that while some methods are reported to avoid the formation of toxic byproducts like bis(bromomethyl)ether (BBME), investigations have shown that this hazardous intermediate can indeed be formed, especially in the early stages of the reaction or with less reactive aromatic compounds. sciencemadness.org Therefore, careful handling and reaction control are crucial. sciencemadness.org

The resulting bromomethylated aromatic compounds are versatile intermediates. For example, they can be used in the synthesis of hyper-cross-linked polymers decorated with bromomethyl groups, which can then act as catalysts themselves. nih.gov

Synthesis of 2,4-Bis(bromomethyl)estradiol-17 Beta 3-Methyl Ether

An example of the targeted synthesis of a complex functionalized molecule is the preparation of 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether. The synthesis and estrogenic activity of this compound have been studied, highlighting its relevance in biological chemistry. acs.orgacs.orgnih.gov This derivative of estradiol (B170435) contains two bromomethyl groups on the aromatic A-ring, making it a potential tool for affinity labeling studies of estrogen receptors or related enzymes. acs.org The synthesis of such complex derivatives demonstrates the utility of bromomethylation reactions in modifying bioactive molecules to probe their biological functions. acs.orgtandfonline.com

Preparation of Bromomethyl-Substituted Scaffolds for Chemical Diversification

The synthesis of scaffolds featuring a bromomethyl group is a pivotal strategy for chemical diversification, providing a reactive handle for introducing a wide array of functional groups. A notable example is the development of a C-7 bromomethyl substituted derivative of a ring-fused dihydrothiazolo 2-pyridone scaffold. nih.gov This platform facilitates the rapid and straightforward introduction of various substituents, which is crucial for optimizing compounds with specific biological activities, such as pilicides that target bacterial virulence. nih.govdiva-portal.org

The bromomethyl group on this scaffold acts as a versatile and reactive intermediate. nih.gov Its utility is demonstrated by its successful reaction with a range of nucleophiles to introduce heteroatom-linked substituents. Furthermore, the sp³-hybridized nature of the bromomethyl-substituted carbon allows for the formation of carbon-carbon bonds through cross-coupling reactions. nih.gov This dual reactivity enables the generation of large and diverse compound libraries from a single, advanced intermediate.

The diversification potential of the bromomethyl-substituted 2-pyridone scaffold has been extensively explored. nih.govdiva-portal.org By subjecting the scaffold to various reaction conditions with different nucleophiles and coupling partners, researchers have successfully synthesized a wide range of derivatives. This approach has proven effective in structure-activity relationship (SAR) studies, leading to the identification of new compounds with enhanced or novel biological activities. nih.gov For instance, evaluation of 24 C-7 substituted compounds in whole-bacterial assays provided significant SAR data and led to the discovery of new pilicides with activities comparable to or better than previously developed ones. nih.gov

Table 1: Chemical Diversification of a Bromomethyl-Substituted 2-Pyridone Scaffold

| Reactant Type | Bond Formed | Resulting Substituent/Functional Group | Reference |

|---|---|---|---|

| Amines | C-N | Substituted Amines | nih.gov |

| Alcohols | C-O | Ethers | nih.gov |

| Amides | C-N | N-linked Amides | nih.gov |

| Sulfonamides | C-N | N-linked Sulfonamides | nih.gov |

| Organoboron Reagents | C-C | Alkyl/Aryl Groups (via Suzuki-Miyaura coupling) | nih.gov |

Production of α-Bromomethyl Ketones from Silyl (B83357) Enol Ethers

The synthesis of α-bromomethyl ketones from silyl enol ethers represents a significant advancement in the controlled halogenation of carbonyl compounds. Direct bromination of unsymmetrical ketones often results in a mixture of products, making it difficult to isolate the desired isomer. orgsyn.org The use of silyl enol ethers as intermediates provides a regioselective route to α-halo ketones. orgsyn.orgacs.org

The process generally involves the reaction of an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, to form a silyl enol ether. wikipedia.org This intermediate can then be selectively halogenated. Radical bromination of silyl enol ethers, for instance, has been shown to generate α-bromoenones in good yields. nih.gov The reaction conditions, such as thermal versus photochemical initiation, can influence the regioselectivity of the bromination, yielding different isomers. nih.gov For example, the radical bromination of silyl enol ether 7 under thermal conditions yielded a mixture of enone 8 and α-bromoenone 9 , while photochemical conditions led to the formation of β-bromoenone 10 . nih.gov

This methodology has been applied to the synthesis of complex molecules. In the pursuit of papuaforin A, a bioactive natural product, the one-pot conversion of silyl enol ethers into α-bromoenones was a key step in constructing an advanced tricyclic intermediate. nih.gov Another efficient method involves the reaction of difluoro silyl enol ethers with halogens at low temperatures to produce α-halodifluoromethyl ketones in high yields. researchgate.net

Table 2: Selected Syntheses of α-Bromo Ketones/Enones from Silyl Enol Ethers

| Silyl Enol Ether Substrate | Brominating Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Silyl enol ether 7 | Radical bromination (thermal) | α-bromoenone 9 (in a 2:1 mixture with enone 8 ) | 60% (combined) | nih.gov |

| Silyl enol ether 7 | Radical bromination (photochemical) | β-bromoenone 10 | 63% | nih.gov |

| 2,2-difluoro-1-aryl-1-trimethylsiloxyethenes | Halogens (-30 to -78°C) | α-halodifluoromethyl ketones | High | researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of bromomethyl ethers and their derivatives to mitigate environmental impact and enhance safety. A primary focus is the replacement of hazardous reagents and solvents. For example, solvents like carbon tetrachloride and dichloromethane, which have significant environmental and health concerns, are being replaced with safer alternatives such as acetonitrile. mdpi.com

A key sustainable strategy involves minimizing the generation of highly toxic byproducts. The synthesis of bromomethyl ethers can potentially form bis(bromomethyl) ether, a potent carcinogen. An improved method for the bromomethylation of thiols utilizes paraformaldehyde and a solution of hydrogen bromide in acetic acid (HBr/AcOH). rsc.org This approach is advantageous because it uses equimolar amounts of paraformaldehyde, which effectively minimizes the formation of bis(bromomethyl) ether. rsc.org NMR studies of the reaction mixture suggest the in-situ formation of bromomethanol, which is promptly consumed by the thiol, preventing the buildup of hazardous intermediates. rsc.org

Photochemical methods are also emerging as a sustainable alternative to traditional chemical processes. The use of visible light to initiate radical reactions, such as the cleavage of a Br-Br bond, provides an energy-efficient and often more selective pathway. mdpi.comnih.gov This approach avoids the need for chemical initiators that can be toxic or lead to unwanted side reactions. Light-irradiated halogenation processes can offer better regioselectivity and proceed under milder conditions compared to thermal or catalyst-driven methods. nih.gov These strategies, focused on safer reagents, waste minimization, and energy efficiency, are crucial for the development of sustainable synthetic routes in modern organic chemistry.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Substitution Pathways Involving Bromomethyl Methyl Ether

This compound is a primary haloalkane, and its reactions are predominantly governed by nucleophilic substitution mechanisms. The structure of the substrate—specifically, the accessibility of the electrophilic carbon—plays a crucial role in determining the operative pathway.

SN1 and SN2 Mechanistic Studies

The reactivity of this compound in nucleophilic substitution reactions is best understood by comparing the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Due to its primary nature, the carbon atom attached to the bromine in this compound is unhindered and highly accessible to nucleophiles. This low steric hindrance strongly favors the SN2 mechanism. youtube.comyoutube.com

The SN1 reaction , in contrast, is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com The stability of this carbocation is the primary determinant of the SN1 reaction rate. Primary alkyl halides, such as this compound, would form a highly unstable primary carbocation, making the SN1 pathway energetically unfavorable. masterorganicchemistry.comkhanacademy.org Therefore, SN1 reactions are not a significant pathway for this compound.

The table below summarizes the factors influencing the choice between SN1 and SN2 mechanisms and their applicability to this compound.

Interactive Data Table: Comparison of SN1 and SN2 Pathways for this compound

| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to this compound |

|---|---|---|---|

| Substrate Structure | Favors tertiary > secondary >> primary | Favors methyl > primary > secondary >> tertiary | As a primary halide, the SN2 pathway is strongly favored. masterorganicchemistry.comyoutube.com |

| Mechanism | Two steps, via carbocation intermediate | One concerted step, via pentavalent transition state | Proceeds via the concerted SN2 mechanism. masterorganicchemistry.com |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | The reaction rate is dependent on both reactants. youtube.com |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles | Reacts readily with a wide range of strong nucleophiles. |

Stereochemical Outcomes of Alkylation Reactions

A key feature of the SN2 mechanism is its defined stereochemical outcome. The reaction proceeds through a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. ochemtutor.com This trajectory leads to an inversion of the stereochemical configuration at the carbon center, often referred to as a Walden inversion.

If the carbon atom undergoing substitution is a chiral center, an SN2 reaction will result in the formation of a product with the opposite configuration (e.g., an R-configured reactant will yield an S-configured product). youtube.com While the methylene (B1212753) carbon of this compound itself is not a chiral center, this principle of inversion is critical when it reacts with chiral nucleophiles or is used in asymmetric syntheses where the creation of a new stereocenter is involved.

Role as an Alkylating Agent in Organic Transformations

This compound is a potent alkylating agent, valued for its ability to introduce the methoxymethyl (MOM) group into various molecules. wikipedia.orgorgsyn.org This reactivity is harnessed for both protecting group strategies and the formation of new chemical bonds.

Alkylation of Hydroxyl Groups for Protection Strategies (MOM Ethers)

One of the most common applications of this compound is in the protection of hydroxyl groups in alcohols and phenols. The resulting methoxymethyl ether, or MOM ether, is stable under a variety of conditions, particularly basic, oxidizing, and reducing environments, yet can be readily removed under acidic conditions. adichemistry.comresearchgate.net

The protection reaction is typically carried out by treating the alcohol with this compound in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane. wikipedia.orghighfine.com The base serves to deprotonate the alcohol, forming an alkoxide that then acts as the nucleophile in an SN2 reaction with the this compound.

Interactive Data Table: Conditions for MOM Ether Formation

| Substrate Type | Reagent | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| Primary Alcohol | This compound | DIPEA, CH2Cl2, 0 °C to RT | R-CH2-O-MOM | wikipedia.org |

| Secondary Alcohol | Chloromethyl methyl ether* | NaH, THF | R2-CH-O-MOM | adichemistry.com |

| Phenol | This compound | K2CO3, Acetone | Ar-O-MOM | N/A |

Chloromethyl methyl ether is often used interchangeably and reacts via the same mechanism.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The electrophilic nature of this compound allows it to react with a wide array of nucleophiles beyond oxygen, leading to the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. tcichemicals.comnih.govlibretexts.org

Carbon-Heteroatom Bonds: It readily alkylates heteroatom nucleophiles. For instance, it reacts with sulfur nucleophiles, such as in the amino acid cysteine, to form C-S bonds. It also alkylates nitrogen nucleophiles found in amino acids like histidine and tryptophan or in heterocyclic compounds like azetidinones to form C-N bonds. sigmaaldrich.com

Carbon-Carbon Bonds: While less common, this compound can be used to form C-C bonds. It can act as a reagent in Friedel-Crafts type reactions for the bromomethylation of electron-rich aromatic compounds, such as acridine. researchgate.net

These reactions underscore its versatility as a synthetic tool for introducing the CH2OCH3 moiety into diverse molecular frameworks. sigmaaldrich.comchemicalbook.com

Hydrolysis and Degradation Pathways in Aqueous and Biological Media

This compound is sensitive to moisture and can undergo hydrolysis. chemicalbook.com In aqueous media, the compound is susceptible to nucleophilic attack by water. This hydrolysis pathway likely proceeds via an SN2 mechanism, yielding methanol, formaldehyde (B43269), and hydrogen bromide as the final degradation products.

The lability of the related MOM ethers in acidic media is a well-documented and synthetically useful property. wikipedia.orgadichemistry.com The cleavage of the MOM group is typically achieved by treatment with dilute acid. adichemistry.com This susceptibility to acid-catalyzed hydrolysis suggests that the parent compound, this compound, would also be unstable in acidic aqueous environments. While specific studies on its degradation in biological media are not extensively detailed, its inherent reactivity and susceptibility to hydrolysis indicate that it would likely be short-lived, breaking down into smaller, common chemical entities. This reactivity also forms the basis of concern for its potential as a hazardous alkylating agent in biological systems. sciencemadness.org

Computational Chemistry Insights into Reaction Energetics and Transition States

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions at a molecular level. Through the application of quantum mechanical principles, it is possible to model reaction pathways, characterize the energetics of intermediates and transition states, and gain a predictive understanding of reactivity. These theoretical insights are particularly valuable for transient species like this compound, where experimental characterization can be challenging. By simulating reaction conditions and molecular interactions, computational models provide a quantitative framework for interpreting and predicting chemical behavior.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations can predict new mechanistic pathways and validate or challenge long-held assumptions about reaction mechanisms. nih.govnih.gov For halogenated ethers, DFT is instrumental in mapping out potential energy surfaces, identifying the most plausible reaction routes, and quantifying the energy barriers associated with them.

A key application of DFT is the elucidation of complex reaction pathways, such as ether cleavage. For instance, in studies of the BBr₃-facilitated demethylation of aryl methyl ethers, DFT calculations have been pivotal. nih.gov It was initially proposed that the reaction begins with the formation of an ether-boron tribromide adduct, followed by the loss of a bromide ion to form a cationic intermediate. nih.govcore.ac.uk However, DFT calculations revealed that this step is thermodynamically inaccessible, with a calculated Gibbs free energy (ΔG) of +38.9 kcal/mol in a dichloromethane solvent model. nih.govcore.ac.uk

Instead, computational investigations predicted an alternative bimolecular mechanism where one ether-BBr₃ adduct acts as a nucleophilic bromide donor to a second adduct in an SN2-like fashion. gvsu.edu This pathway avoids the formation of high-energy, charged intermediates in solution. nih.gov The transition state for this bimolecular process was calculated to have a significantly lower energy barrier, making it a more viable pathway under typical reaction conditions. gvsu.edu DFT calculations can precisely model the geometry of such transition states, including critical bond lengths and angles, providing a detailed picture of the bond-breaking and bond-forming processes. core.ac.uk

The predictive power of DFT is summarized in its ability to generate quantitative data on reaction energetics. The table below, adapted from studies on analogous ether systems, illustrates the type of data DFT provides for comparing different mechanistic pathways.

| Species/State | Description | Calculated Relative Energy (kcal/mol) |

| Reactants | Separated Ether and Reagent | 0.0 |

| Adduct 1 | Initial Lewis acid-base complex | -15.2 |

| Transition State (TS1) | Unimolecular dissociation | +38.9 |

| Transition State (TS2) | Bimolecular SN2-like attack | +24.8 |

| Products | Cleaved ether and byproducts | -21.8 |

This interactive table contains representative data from DFT studies on ether cleavage reactions to illustrate the energetic insights gained from such calculations. core.ac.uk

These computational findings not only explain observed reactivity but also guide experimental design, for example, by suggesting that sub-stoichiometric amounts of a reagent might be sufficient if the catalytic cycle is efficient. nih.govresearchgate.net

Quantum-Mechanical Studies of Conformation and Reactivity

Quantum-mechanical (QM) methods provide a fundamental understanding of how a molecule's three-dimensional structure (conformation) influences its reactivity. mdpi.com For a flexible molecule like this compound, various conformers exist due to rotation around single bonds. Each conformer possesses a unique energy and geometry, which in turn affects its susceptibility to chemical attack. QM studies are essential for identifying the lowest-energy conformers and understanding the energy barriers between them.

The reactivity of halogenated compounds is often dictated by the formation of key intermediates. For example, in the nucleophilic substitution reactions of 2-bromomethyl-1,3-thiaselenole, QM calculations supported the existence of a cyclic seleniranium cation as a crucial intermediate that governs the reaction's outcome. mdpi.com This intermediate arises from the anchimeric assistance of the selenium atom in displacing the bromide, a phenomenon that would be difficult to prove without computational support. mdpi.com Such studies demonstrate how QM methods can reveal non-intuitive reaction pathways driven by intramolecular interactions.

Furthermore, QM calculations are used to determine reaction kinetics by applying theories like Canonical Transition State Theory (CTST). researchgate.net By calculating the vibrational frequencies of reactants and the transition state, it is possible to compute rate constants for specific reaction channels over a range of temperatures. For instance, in the study of the atmospheric oxidation of methyl n-propyl ether initiated by chlorine atoms, quantum chemical methods were used to calculate the rate constants for hydrogen abstraction from different positions on the ether molecule. researchgate.net The results showed that abstraction from the carbon adjacent to the ether oxygen is significantly faster than from other positions, a finding that is critical for predicting the atmospheric lifetime and degradation products of the compound. researchgate.net

The branching ratios for competing reaction pathways can also be determined, as shown in the illustrative data table below based on similar ether oxidation studies.

| Reaction Channel | Description | Calculated Rate Constant (at 298 K) (cm³/molecule·s) | Branching Ratio (%) |

| H-abstraction from -OCH₃ | Attack on the methyl group | 1.5 x 10⁻¹¹ | 15.1 |

| H-abstraction from -CH₂- | Attack on the methylene group adjacent to oxygen | 8.3 x 10⁻¹¹ | 83.9 |

| H-abstraction from terminal -CH₃ | Attack on the terminal methyl group | 0.1 x 10⁻¹¹ | 1.0 |

This interactive table presents typical kinetic data derived from quantum-mechanical studies on ether reactions, highlighting the selectivity of chemical processes. researchgate.net

These quantum-mechanical insights into conformation and reactivity are indispensable for building accurate models of chemical processes, from synthetic organic chemistry to atmospheric science. mdpi.comresearchgate.net

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Enantioselective Synthesis and Chiral Induction

Bromomethyl methyl ether plays a significant role in stereocontrolled reactions, enabling the synthesis of specific stereoisomers of complex molecules.

The potent immunosuppressant FK-506 (tacrolimus) and its analogs are characterized by a complex macrocyclic structure. nih.gov The synthesis of these molecules often requires the precise construction of chiral centers. This compound has been utilized in the enantiocontrolled synthesis of intermediates for FK-506. chemicalbook.comsigmaaldrich.comthermofisher.comscientificlabs.co.uklookchem.comindiamart.com Specifically, it is used to create fragments of the macrocycle, such as the segment containing carbons 18 to 35, where the introduction of a methoxymethyl (MOM) ether using this compound helps to control the stereochemistry during subsequent synthetic steps. chemicalbook.comsigmaaldrich.comthermofisher.comscientificlabs.co.uklookchem.comindiamart.com

Azetidinones, also known as β-lactams, are a class of four-membered heterocyclic compounds that form the core structure of many important antibiotics. acs.org The synthesis of substituted azetidinones with specific stereochemistry is an active area of research. This compound has been employed in the synthesis of 1-methoxymethyl-4-tritylthio-2-azetidinone, a key intermediate for more complex azetidinone derivatives. chemicalbook.comsigmaaldrich.comthermofisher.comscientificlabs.co.uklookchem.comindiamart.com The methoxymethyl group, introduced via this compound, serves as a protecting group for the nitrogen atom of the azetidinone ring, facilitating further chemical transformations. chemicalbook.comsigmaaldrich.comthermofisher.comscientificlabs.co.uklookchem.comindiamart.com

Development of Protecting Group Strategies for Organic Functional Groups

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. organic-chemistry.orgspcmc.ac.intcichemicals.com This temporary blocking is achieved using a "protecting group." organic-chemistry.orgspcmc.ac.intcichemicals.com this compound is a key reagent for introducing the methoxymethyl (MOM) protecting group for hydroxyl (-OH) groups. chemicalbook.comthermofisher.comwikipedia.orglifechempharma.com

The MOM group is an acetal (B89532) that is stable under a variety of reaction conditions, particularly basic and nucleophilic environments. spcmc.ac.intcichemicals.com It can be introduced by reacting an alcohol with this compound in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). numberanalytics.com The stability of the MOM group allows chemists to perform a wide range of chemical modifications on other parts of the molecule without affecting the protected hydroxyl group. spcmc.ac.intcichemicals.com The MOM group can be readily removed under acidic conditions to regenerate the original hydroxyl group. tcichemicals.com

The benzyloxymethyl (BOM) group is another important protecting group for alcohols and the uridine (B1682114) ureido nitrogen. rvrlabs.comnih.gov While widely used, the removal of the BOM group can sometimes lead to undesired side reactions. nih.gov This has led to the development of alternative protecting groups, such as the (4,4'-bisfluorophenyl)methoxymethyl (BFPM) group, which can be synthesized from commercially available starting materials. nih.gov

| Protecting Group | Reagent for Introduction | Key Features |

| Methoxymethyl (MOM) | This compound | Stable to basic and nucleophilic conditions, cleaved by acid. chemicalbook.comthermofisher.comspcmc.ac.intcichemicals.com |

| Benzyloxymethyl (BOM) | Benzyl (B1604629) chloromethyl ether | Used for alcohols and uridine ureido nitrogen; deprotection can be challenging. rvrlabs.comnih.gov |

| (4,4'-Bisfluorophenyl)methoxymethyl (BFPM) | (4,4'-Bisfluorophenyl)methoxymethyl chloride | Alternative to BOM with different deprotection characteristics. nih.gov |

Pharmaceutical and Agrochemical Intermediate Synthesis

This compound is a valuable building block in the synthesis of various intermediates for the pharmaceutical and agrochemical industries. guidechem.comchemimpex.comknowde.com

2-Methoxy-1-methylpyrimidin-1-ium chloride is an important intermediate in pharmaceutical research. guidechem.com A patented method for its synthesis involves the use of this compound. guidechem.com The process begins with the reaction of magnesium with this compound to form a Grignard reagent. guidechem.com This is followed by a series of reactions with 2-cyanopyrimidine, sodium borohydride, and other reagents to yield the final product. guidechem.com This synthetic route is noted for its use of readily available starting materials and mild reaction conditions, making it suitable for large-scale production. guidechem.com

Glycosidase inhibitors are compounds that interfere with the action of glycosidase enzymes and have potential applications in the treatment of various diseases. This compound serves as a reagent in the synthesis and evaluation of hydroxymethyl-aminocyclitols as potential glycosidase inhibitors. usbio.netimpurity.comleyan.com

Preparation of Pyridine (B92270) Derivatives for Cancer Therapy

This compound is instrumental in the synthesis of certain pyridine derivatives investigated for their potential in cancer therapy. usbio.netimpurity.com Pyridine-containing compounds are a significant class of heterocyclic structures that are integral to many biologically active molecules. In the context of oncology, researchers have explored the synthesis of pyridine derivatives to act as inhibitors of specific enzymes implicated in cancer progression. usbio.netimpurity.com

One of the key strategies involves the use of this compound as an alkylating agent to introduce a methoxymethyl (MOM) group onto a pyridine scaffold. This MOM group can serve as a protecting group for hydroxyl or other functional groups during subsequent synthetic steps. thermofisher.comchemicalbook.com The ability to selectively protect and deprotect functional groups is paramount in the multi-step synthesis of complex drug candidates.

Furthermore, bromomethyl pyridine intermediates, which can be synthesized using reagents like this compound, are key building blocks. nih.gov These intermediates can undergo further reactions, such as Williamson ether synthesis, to link the pyridine moiety to other aromatic structures, thereby creating diverse libraries of compounds for screening. nih.gov For instance, a novel pyridine derivative, H42, was synthesized and showed inhibitory activity against ovarian cancer cell proliferation. frontiersin.org While the direct use of this compound in this specific synthesis is not detailed, the underlying principles of constructing complex pyridine-based molecules often rely on the reactivity of halomethyl groups, a characteristic feature of this compound. frontiersin.org

The development of these pyridine derivatives aims to achieve high efficacy against cancer cells while minimizing off-target effects, such as the inhibition of vital enzymes like CYP2C9. usbio.netimpurity.com The structural modifications enabled by reagents like this compound are crucial in fine-tuning the pharmacological profile of these potential anticancer agents. rsc.orgresearchgate.netmdpi.com

Applications in Sickle Cell Hemoglobin Stabilizer Discovery

This compound has played a significant role as a reagent in the discovery and synthesis of compounds aimed at treating sickle cell disease (SCD). usbio.netimpurity.com SCD is a genetic disorder caused by a mutation in the β-globin gene of hemoglobin, leading to the formation of abnormal sickle hemoglobin (HbS). nih.gov Under low-oxygen conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape, which can lead to a variety of serious health complications. nih.govnih.gov

A promising therapeutic strategy for SCD is the development of agents that stabilize the oxygenated state of hemoglobin (R-state), thereby increasing its affinity for oxygen and preventing the polymerization of deoxygenated HbS. nih.govnewdrugapprovals.org Aromatic aldehydes have been identified as a class of compounds that can achieve this by forming a reversible Schiff base with the N-terminal α-valine of the hemoglobin α-subunits. nih.govnih.gov

This compound is utilized in the synthesis of intermediates for these aromatic aldehyde-based drug candidates. mdpi.com For example, it is a reagent in the discovery of GBT-440 (Voxelotor), an orally bioavailable R-state stabilizer of sickle cell hemoglobin. usbio.netimpurity.comleyan.com The synthesis of such compounds often involves the creation of an ether linkage between a pyridine moiety and a substituted benzaldehyde. nih.gov Bromomethyl pyridine intermediates are crucial for this step, and their synthesis can involve the use of bromomethylating agents. nih.govmdpi.com

Research in this area has led to the exploration of various aromatic aldehydes with enhanced pharmacological profiles. nih.gov The ability to synthesize and modify these complex molecules is essential for improving their potency and pharmacokinetic properties. nih.gov For example, studies have shown that certain pyridine-based aromatic aldehydes can significantly inhibit the sickling of red blood cells in a dose-dependent manner. nih.gov

| Compound | Concentration (mM) | Sickling Inhibition (%) |

|---|---|---|

| 5 | 1.0 | ~100 |

| 13 | 1.0 | ~100 |

| 6 | 1.0 | >70 |

| 9 | 1.0 | >70 |

| TD-7 | 1.0 | 47 |

| GBT-440 | 0.5 | 56 |

| GBT-440 | 1.0 | 98 |

Polymer Chemistry and Material Science Applications

Beyond its applications in medicinal chemistry, this compound and its chloro-analogue, chloromethyl methyl ether, are valuable reagents in polymer chemistry and material science. nih.govchemimpex.com These compounds are used to modify existing polymers or to synthesize new ones with specific, desirable properties. nih.govchemimpex.com

Cross-linking of Cellulose and Polymer Production

Historically, chloroalkyl ethers like bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME) have been used for the cross-linking of cellulose. nih.gov Cross-linking introduces bonds between polymer chains, which can significantly alter the material's properties, such as increasing its strength and resiliency. google.com While the use of some of these compounds has been curtailed due to safety concerns, the underlying chemical principles remain relevant. nih.govnih.gov

In polymer production, chloromethyl methyl ether is used as an alkylating agent and industrial solvent in the manufacture of various polymers. nih.goveinsteinmed.eduereztech.comepa.gov It can be used to introduce chloromethyl groups onto a polymer backbone, such as in the chloromethylation of styrene (B11656) polymers. google.com These functionalized polymers can then be further modified to create materials with specific functionalities. google.com

Ion Exchange Resins and Water Repellents

A significant application of chloromethyl methyl ether is in the production of ion-exchange resins. nih.goveinsteinmed.eduereztech.comepa.govalaska.govnj.gov These resins are polymers that can exchange their mobile ions for ions of the same charge from a surrounding solution. They are widely used in water purification, chemical synthesis, and other industrial processes.

The manufacturing process often involves the chloromethylation of a polymer, such as a styrene-divinylbenzene copolymer, using chloromethyl methyl ether in the presence of a catalyst. google.comgoogle.comgoogle.com This introduces chloromethyl groups onto the polymer matrix. google.com These reactive groups can then be aminated to create anion exchange resins. google.com

| Step | Reagents | Purpose |

|---|---|---|

| 1. Polymerization | Styrene, Divinylbenzene | Formation of copolymer beads |

| 2. Chloromethylation | Chloromethyl methyl ether, Catalyst (e.g., Lewis acid) | Introduction of chloromethyl groups |

| 3. Amination | Amine (e.g., dimethyl amine) | Conversion to an anion exchange resin |

Chloromethyl methyl ether is also used in the manufacture of water repellents. nih.goveinsteinmed.eduepa.govalaska.gov The chemistry involves reacting the chloromethyl ether with a substrate to create a hydrophobic surface.

Spectroscopic and Analytical Characterization Methodologies

Advanced Chromatographic Techniques for Purity and Byproduct Analysis

Chromatographic methods are indispensable for separating BMME from starting materials, solvents, and byproducts, ensuring the purity of the final product.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like Bromomethyl methyl ether. osha.gov In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

GC-MS is particularly useful for assessing the purity of BMME, with commercial grades typically showing a purity of 90% or greater. thermofisher.comsigmaaldrich.com It is also instrumental in detecting and identifying byproducts formed during synthesis. For instance, in the bromomethylation of aromatic compounds, GC-MS analysis has been used to observe the formation of various mono- and bis-bromomethyl ether byproducts. sciencemadness.org The technique can be used to monitor the progress of reactions, such as the synthesis of 2-bromoethyl methyl ether, where GC-MS is used to confirm the structure of the product. google.com While highly effective for qualitative identification, quantitative analysis of byproducts can be challenging without authentic analytical standards. sciencemadness.org

A common approach for analyzing halogenated ethers like BMME involves using a capillary GC column coupled with a mass spectrometer. google.comepa.gov For trace analysis in air, preconcentration on an adsorbent material followed by thermal or solvent desorption and subsequent GC-MS analysis is a common strategy. osha.govtandfonline.com

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC-MS, particularly for monitoring the progress of reactions involving less volatile compounds or for analyzing samples that are not suitable for GC. orgsyn.org In the context of reactions where BMME is used as a reagent, such as in the protection of alcohol groups, HPLC can be employed to track the consumption of the starting material and the formation of the desired product. amazonaws.com

A typical HPLC setup for this purpose would involve a reverse-phase column, such as a C8 or C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. orgsyn.orgacs.org The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. Detection is often achieved using a UV detector. acs.org For instance, in the synthesis of methoxymethyl (MOM) ethers from alcohols using a chloro- or bromo-methyl ether, HPLC analysis can distinguish between the starting alcohol and the ether product based on their different retention times. orgsyn.orgamazonaws.com The method is also scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. osha.gov It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR are fundamental one-dimensional NMR techniques.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons of the methoxy (B1213986) group (-OCH₃) typically appear as a singlet, as do the protons of the bromomethyl group (-CH₂Br). For the related compound, chloromethyl methyl ether, the ¹H NMR spectrum in CDCl₃ shows a singlet for the methoxy protons at approximately 3.49 ppm and a singlet for the chloromethyl protons at around 5.44 ppm. amazonaws.comorgsyn.org For methoxymethyl ethers in general, the methoxy protons resonate around 3.3 ppm and the methylene (B1212753) protons (-OCH₂O-) appear at about 4.6 ppm. thieme-connect.de

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For methoxymethyl ethers, the carbon of the methoxy group (CH₃) is typically found around 55 ppm, while the methylene carbon (CH₂) appears at approximately 96 ppm. thieme-connect.de

The following table summarizes typical NMR data for methoxymethyl ethers, which are structurally related to this compound.

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| -OCH₃ | ~3.3 | ~55 |

| -OCH₂O- | ~4.6 | ~96 |

This table provides generalized data for methoxymethyl ethers as a reference. thieme-connect.de

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide further structural insights by revealing correlations between different nuclei. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. youtube.comresearchgate.net This is useful for assigning carbon resonances based on known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, helping to piece together the molecular structure by identifying longer-range connectivities. researchgate.netarkat-usa.org

These advanced 2D NMR methods are invaluable for confirming the structure of new compounds synthesized using this compound and for unambiguously identifying byproducts. arkat-usa.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. usc.edu When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of an ether is characterized by a strong C-O stretching absorption band. For aliphatic ethers, this peak is typically observed in the range of 1050-1150 cm⁻¹. google.com In addition to the C-O stretch, the spectrum of BMME would also show C-H stretching vibrations in the 2845-2975 cm⁻¹ region and C-H deformation vibrations between 1370 and 1470 cm⁻¹. docbrown.info A key feature for BMME would be the C-Br stretching vibration, which typically appears in the fingerprint region between 550 and 750 cm⁻¹. docbrown.info The absence of characteristic peaks for other functional groups, such as a broad O-H stretch for alcohols or a strong C=O stretch for carbonyls, can confirm the identity and purity of the ether. usc.edudocbrown.info

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| C-H Stretch | 2845 - 2975 |

| C-H Deformation | 1370 - 1470 |

| C-O Stretch | 1050 - 1150 |

| C-Br Stretch | 550 - 750 |

This table is based on typical ranges for the specified functional groups. google.comdocbrown.info

Other Advanced Spectroscopic Methods (e.g., UV-Vis, Raman Spectroscopy)

Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, other advanced spectroscopic techniques provide valuable insights into the molecular structure and vibrational modes of this compound.

UV-Vis Spectroscopy

Specific ultraviolet-visible (UV-Vis) spectroscopic data for this compound is not extensively reported in scientific literature. As a saturated aliphatic ether, it lacks the conjugated systems or chromophores that typically give rise to strong absorptions in the 200–800 nm range. upi.edu The electronic transitions available are high-energy σ → σ* and n → σ* transitions, which are expected to occur in the far-UV region, typically below 200 nm.

In related compounds, such as certain chloromethyl ethers, UV-Vis spectroscopy has been employed to monitor degradation, suggesting that while absorption may be weak, it can be detectable under specific conditions. For simple ethers, any observed absorption in the near-UV range is generally of very low intensity (molar absorptivity, ε < 100). upi.edu

Raman Spectroscopy

Raman spectroscopy offers a powerful method for probing the vibrational modes of this compound. Detailed studies of the Raman and far-infrared spectra of the compound in its gaseous state have provided significant information about its conformational stability and torsional modes. researchgate.net

Research has identified that this compound exists predominantly in a stable gauche conformation. In this conformer, the fundamental asymmetric torsional and methyl torsional modes are significantly mixed. researchgate.net These mixed modes have been observed at specific wavenumbers, as detailed in the table below. This research also extended to deuterium-labeled isotopes (d₂, d₃, and d₅) to further refine the vibrational assignments. researchgate.net The findings are often compared with those from similar molecules, such as chloromethyl methyl ether, to understand structural and vibrational trends within halomethyl ethers. researchgate.netcapes.gov.br

Interactive Data Table: Raman Spectral Data for Gaseous this compound (Gauche Conformer)

| Vibrational Mode | Observed Wavenumber (cm⁻¹) | Description | Reference |

| Asymmetric Torsional Mode (mixed) | 176 | A fundamental, low-frequency torsional motion of the molecule's backbone. | researchgate.net |

| Methyl Torsional Mode (mixed) | 130 | A fundamental mode corresponding to the rotation of the methyl group. | researchgate.net |

Electrochemical Characterization in Related Ether Systems

While direct electrochemical studies focused solely on this compound are not widely available, its electrochemical behavior can be inferred from research on related systems, including other halogenated organic compounds and acyclic ethers used in various electrochemical applications. The primary electroactive site in the molecule is the carbon-bromine (C-Br) bond.

Reductive Electrochemistry

The electrochemical reduction of alkyl halides is a well-established process. In the case of this compound, the C-Br bond is expected to undergo reductive cleavage. Studies on analogous compounds, such as 4-(bromomethyl)-2H-chromen-2-ones, provide a model for this reactivity. researchgate.net The typical mechanism involves a one-electron transfer to the C-Br bond, resulting in its cleavage to form a bromide anion and a primary radical (in this case, a methoxymethyl radical). researchgate.net

This resulting radical can then follow several pathways, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or a supporting electrolyte to form a stable, reduced product (e.g., dimethyl ether).

Dimerization: Two radicals can couple to form a dimer (e.g., 1,2-dimethoxyethane).

The table below summarizes the products observed from the bulk electrolysis of a related bromomethyl compound, which serves as an analogy for the potential reactivity of this compound. researchgate.net

Interactive Data Table: Analogous Products from Electrochemical Reduction of 4-(bromomethyl)-7-methyl-2H-chromen-2-one

| Product Type | Specific Product | Yield | Inferred Analog for this compound Reduction | Reference |

| Monomer (from H-abstraction) | 4,7-dimethyl-2H-chromen-2-one | 22% | Dimethyl ether | researchgate.net |

| Dimer (from coupling) | 4,4'-(ethane-1,2-diyl)bis(7-methyl-2H-chromen-2-one) | 75% | 1,2-Dimethoxyethane | researchgate.net |

Ethers in Electrochemical Systems

Acyclic ethers, like this compound, are structurally similar to solvents and components used in advanced electrochemical systems, such as battery electrolytes and electro-organic synthesis. rsc.orgacs.org In these contexts, the electrochemical stability and coordinating ability of the ether linkage are critical. acs.orgpnas.org For instance, linear and cyclic polyethers are used in electrolytes for calcium and lithium batteries, where their interaction with metal cations influences ion transport and deposition behavior. acs.org Electrochemical methods like cyclic voltammetry are used to characterize these systems, revealing how ether structure impacts redox potentials and stability. rsc.orgpnas.org Although this compound itself is primarily a reagent, its core structure is representative of the acyclic ethers studied for these advanced applications.

Toxicological Profiles and Biological Interactions

Carcinogenic Potential and Mechanisms of Action

Bromomethyl methyl ether is suspected to be a human carcinogen. fishersci.comtcichemicals.com Its carcinogenic activity is linked to its classification as a powerful alkylating agent, suggesting a genotoxic mechanism of action. nih.govtandfonline.com This involves the modification of DNA, leading to mutations. nih.gov

Genotoxic Mechanisms: DNA Adduct Formation and Mutagenicity

The primary mechanism behind the carcinogenicity of haloethers like this compound is their ability to act as DNA-reactive agents. nih.gov These compounds, or their metabolites, can form covalent bonds with DNA, creating adducts. uevora.pt If these DNA adducts are not repaired before cell division, they can lead to mutations. uevora.pt The accumulation of such mutations in critical genes, such as oncogenes and tumor suppressor genes that regulate cell proliferation, can initiate the process of carcinogenesis. uevora.pt

While specific studies on the DNA adducts formed by this compound are not extensively detailed in the provided results, the mechanism is considered similar to that of other potent alkylating agents. nih.gov For instance, the related compound bis(chloromethyl)ether (BCME) has been shown to bind to guanine (B1146940) and adenine (B156593) residues in calf-thymus DNA. nih.gov Both BCME and chloromethyl methyl ether (CMME) are recognized for their genotoxic activity. nih.gov CMME has been observed to enhance virus-induced transformation of Syrian hamster embryo cells and induce unscheduled DNA synthesis in cultured human lymphocytes, which indicates its capacity to damage DNA. nih.gov Similarly, BCME can cause mutations in bacteria and induce unscheduled DNA synthesis in cultured human cells. nih.gov

Carcinogenicity in Experimental Animal Models and Human Epidemiology

Due to its suspected carcinogenicity, the effects of this compound are often compared to the known human carcinogen, bis(chloromethyl)ether (BCME), and technical-grade chloromethyl methyl ether (CMME), which is often contaminated with BCME. nih.govepa.gov

Epidemiological studies of workers exposed to CMME and/or BCME have demonstrated an elevated risk of lung cancer. iarc.freinsteinmed.edu In a five-year study of 125 workers exposed to CMME, a significantly higher incidence of lung cancer was observed compared to a control group. iarc.frwho.int The majority of these cases were identified as oat-cell carcinomas. who.int The risk of developing lung cancer has been shown to increase with the duration and cumulative exposure to these chemicals. iarc.freinsteinmed.edu

In animal studies, technical-grade CMME has been shown to induce a low incidence of respiratory-tract tumors in rats and hamsters following inhalation exposure. nih.gov Subcutaneous injection of technical-grade CMME in mice resulted in the formation of sarcomas at the injection site. nih.govnih.gov Furthermore, skin application of CMME in mice has been shown to initiate the development of skin papillomas and carcinomas. nih.gov

The table below summarizes key findings from animal carcinogenicity studies on related haloethers.

| Compound | Species | Route of Exposure | Tumor Type |

| Technical-grade CMME | Rat, Hamster | Inhalation | Respiratory-tract tumors |

| Technical-grade CMME | Mouse | Subcutaneous | Sarcomas |

| Technical-grade CMME | Mouse | Dermal | Skin papillomas and carcinomas |

| BCME | Mouse | Dermal | Skin papillomas and carcinomas |

| BCME | Rat, Mouse | Inhalation | Respiratory-tract tumors |

Structure-Activity Relationships in Haloether Carcinogenesis

The carcinogenic activity of haloethers is closely linked to their chemical structure and reactivity as alkylating agents. nih.govcapes.gov.br The presence of a halogen atom and an ether functional group on the same carbon atom makes these compounds highly reactive. epa.gov This reactivity allows for nucleophilic displacement, which is the basis of their alkylating ability and, consequently, their carcinogenicity. epa.gov

Studies on the structure-activity relationships of analogues of BCME have provided insights into the features that contribute to their carcinogenic potential. capes.gov.br The potent carcinogenicity of BCME itself provides a benchmark for evaluating related compounds. nih.gov While detailed structure-activity relationship studies specifically for this compound were not found in the search results, its structural similarity to the potent carcinogen BCME suggests a comparable mechanism of action. nih.govtandfonline.com

Irritancy and Acute Toxicity Studies

This compound is recognized as a toxic and irritant chemical. apolloscientific.co.uktcichemicals.com It is classified as toxic if swallowed, in contact with skin, or if inhaled. tcichemicals.com

Ocular and Dermal Irritation

This compound is known to cause serious eye irritation and skin irritation. tcichemicals.comtcichemicals.comfluorochem.co.uk Direct contact with the liquid can lead to severe irritation. pic.int For the related compound 2-bromoethyl methyl ether, it is described as a skin and strong eye irritant and a lachrymator, a substance that induces tearing. nih.gov

Respiratory System Effects and Acute Inhalation Toxicity

Inhalation of this compound may cause respiratory irritation. fishersci.comapolloscientific.co.uk It is considered toxic if inhaled. apolloscientific.co.uk The related compound, chloromethyl methyl ether (CMME), is known to cause severe irritation to the nose, throat, and upper respiratory tract upon inhalation, with symptoms including sore throat and difficulty breathing. pic.intepa.gov Severe exposure to CMME can lead to serious lung damage, such as pulmonary edema. pic.int Acute animal studies on CMME have demonstrated high to extreme acute toxicity from inhalation exposure in rats, mice, and hamsters. pic.intepa.gov

The following table presents acute toxicity data for the related compound, chloromethyl methyl ether.

| Species | Exposure Route | Metric | Value | Exposure Duration |

| Rat | Inhalation | LC50 | 55 ppm | 7 hours |

| Hamster | Inhalation | LC50 | 65 ppm | 7 hours |

| Mouse | Inhalation | LC50 | 313 ppm | 2 hours |

| Rat | Oral | LD50 | 817 mg/kg | N/A |

Data from a 1993 Canadian Environmental Protection Act Priority Substances List Assessment Report for Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether, as cited in a 2005 Rotterdam Convention document. pic.int

Reproductive and Developmental Toxicology Research

Effects on Ovarian Reserve and Follicular Stock

In animal studies, 2,2-bis(bromomethyl)-1,3-propanediol (B29016) was shown to cause a female-specific reduction in reproductive capacity in mice. nih.govnih.gov Further investigation revealed that exposure to this compound led to a reduction in the number of ovarian follicles in female mice. nih.gov These findings in a related brominated compound underscore the importance of evaluating the potential for chemicals in this class to affect female reproductive health by diminishing the ovarian follicular stock. flemingcollege.caresearchgate.net

Estrogenic Activity and Steroid-Receptor Interactions of Derivatives

Research has been conducted on derivatives of this compound to investigate their interaction with steroid receptors. One such derivative, 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M), was synthesized and studied for its estrogenic properties.

Studies revealed that BBE2M exhibits estrogenic activity. acs.org In ovariectomized rats, this compound was shown to induce activity of glucose-6-phosphate dehydrogenase in the uterus, an effect also produced by estradiol-17 beta. The activity of BBE2M was noted to be more persistent than that of estradiol-17 beta 3-methyl ether. Furthermore, histological examination of uterine tissue after treatment with BBE2M showed classic estrogenic morphology. This biological activity is linked to its ability to covalently bind to the cytoplasmic estrogen receptor of the calf uterus. nih.gov The stoichiometry of its reaction with cysteine suggests that the bromosteroid derivative is divalent, capable of reacting with nucleophilic amino acids like cysteine, and to a lesser extent, tryptophan and histidine.

Table 1: Estrogenic Activity of 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M)

| Parameter | Observation | Reference |

|---|---|---|

| Biological Effect | Induces uterine glucose-6-phosphate dehydrogenase activity in ovariectomized rats, a known estrogenic response. | nih.gov |

| Receptor Interaction | Covalently binds to the cytoplasmic estrogen receptor. | nih.gov |

| Histological Impact | Produces classic estrogenic morphology in the uterus. | nih.gov |

| Reactivity | Readily reacts with the amino acid cysteine. |

Toxicokinetics and Metabolic Fate

Hydrolytic Stability and Bioavailability

This compound is an α-haloether. Compounds in this class are known for their high reactivity and instability in aqueous environments. canada.ca While specific kinetic data for this compound is limited, extensive studies on the closely related analogue, chloromethyl methyl ether (CMME), show it undergoes extremely rapid hydrolysis. canada.canih.gov The half-life of CMME in water at 20°C has been reported to be less than one second. canada.ca

This rapid decomposition is a defining characteristic of α-haloethers. canada.ca The hydrolysis of this compound would be expected to proceed swiftly, breaking down into formaldehyde (B43269), methanol, and hydrogen bromide. This inherent instability means that the compound is unlikely to persist in bodily fluids or tissues, which significantly limits its systemic bioavailability in its original form. The toxic effects are therefore most likely to occur at the point of initial contact.

Table 2: Hydrolytic Stability of Related α-Haloethers

| Compound | Environment | Reported Half-Life | Reference |

|---|---|---|---|

| Chloromethyl methyl ether (CMME) | Water (20°C) | < 1 second | canada.ca |

| Bis(chloromethyl) ether (BCME) | Water (20°C) | 38 seconds | canada.ca |

Identification of Metabolites and Biomarkers

There are no specific biomarkers of exposure established for this compound or its close analogues like bis(chloromethyl)ether (BCME) and chloromethyl methyl ether (CMME). canada.ca A biomarker of exposure is a substance that can be measured in the body, such as in blood or urine, to determine the extent of exposure to a specific chemical. canada.ca

The rapid hydrolysis of this compound into common, simple chemicals like formaldehyde, methanol, and bromide ions makes the identification of a unique biomarker challenging. canada.canih.gov These breakdown products are ubiquitous and part of normal endogenous metabolic pools, meaning their presence is not a specific indicator of exposure to the parent compound. While studies on bromine gas exposure have identified brominated fatty acids as potential biomarkers of toxicity, these are not specific to exposure from this compound. nih.gov The development of biomarkers is generally focused on substances that are specific to the chemical of interest and remain in the body long enough for reliable measurement. canada.ca

Environmental Fate and Remediation Research

Atmospheric Fate and Degradation Pathways

Once released into the atmosphere, bromomethyl methyl ether is subject to several degradation processes that limit its persistence and potential for long-range transport.

The reaction is initiated by the abstraction of a hydrogen atom by the •OH radical, leading to the formation of a radical species that can subsequently react with atmospheric oxygen. This process initiates a cascade of reactions, ultimately breaking down the compound into smaller, oxidized products. The high reactivity suggests that this compound will have a short atmospheric lifetime, likely on the order of a few days, preventing significant accumulation in the atmosphere. The degradation products would likely include formaldehyde (B43269), hydrobromic acid (HBr), and carbon oxides.

Table 1: Estimated Atmospheric Lifetimes of Related Haloethers

| Compound | Estimated Atmospheric Lifetime/Half-life | Primary Degradation Pathway |

| Chloromethyl methyl ether | 2.4 days (half-life) researchgate.net | Reaction with •OH radicals |

| 2-Bromoethyl methyl ether | 49.6 hours (global lifetime) researchgate.net | Reaction with •OH radicals |

The Ozone Depletion Potential (ODP) is a measure of a substance's ability to destroy stratospheric ozone relative to a reference compound, typically CFC-11 (ODP = 1.0) cdc.gov. For a compound to have a significant ODP, it must be stable enough to reach the stratosphere and must contain chlorine or bromine atoms, which can be released to catalytically destroy ozone nih.gov.

There is no officially reported ODP for this compound. However, several factors suggest its contribution to ozone depletion is likely to be minimal. Its high reactivity with hydroxyl radicals in the troposphere leads to a short atmospheric lifetime, meaning that only a small fraction of the emitted substance would reach the stratosphere researchgate.netunep.org.

Nevertheless, because it contains bromine, any amount that does reach the stratosphere has the potential to contribute to ozone depletion. Short-lived brominated compounds can have a significant impact on stratospheric ozone, but their ODP is highly dependent on the location and season of their emission researchgate.netunep.org. Emissions in tropical regions, where air is rapidly transported to the stratosphere, result in a higher ODP than emissions at mid-latitudes unep.org. For example, the short-lived substance n-propyl bromide has a calculated ODP that varies significantly, from 0.021 for emissions in the Northern Hemisphere to 0.105 for emissions in the tropics researchgate.net. Given its high reactivity, the ODP for this compound is expected to be very low, but not zero.

Aquatic Environmental Behavior and Hydrolysis Kinetics

The behavior of this compound in aquatic environments is dominated by rapid hydrolysis. As an α-haloether, the molecule is highly susceptible to nucleophilic attack by water. This chemical instability is a key feature of its environmental profile.

While a specific hydrolysis half-life for this compound is not documented in available literature, data for its chlorinated analog, chloromethyl methyl ether (CMME), is highly informative. CMME hydrolyzes with extreme rapidity; at 20°C, its half-life in water has been reported to be less than one second canada.ca. Given the similar chemical structures and the high reactivity of the carbon-bromine bond, it is expected that this compound also hydrolyzes very quickly in water.

The hydrolysis reaction breaks the ether bond, leading to the formation of hydrogen bromide (HBr), methanol, and formaldehyde canada.ca.

BrCH₂OCH₃ + H₂O → HBr + CH₃OH + CH₂O

Due to this rapid degradation, this compound is not expected to persist in surface waters. Processes like volatilization from water bodies are unlikely to be significant because the compound would hydrolyze before it could escape into the atmosphere canada.ca.

Soil and Sediment Interactions

Information on the specific interactions of this compound with soil and sediment is limited. However, its fate in this environmental compartment can be inferred from its high chemical reactivity and the general behavior of organic compounds in soil.

The primary process governing its persistence in soil will be hydrolysis, similar to its fate in aquatic systems. In moist soils, this compound would be expected to degrade rapidly, limiting its ability to move through the soil column.